Thrombin Inhibition Constant (Ki): 65-Fold More Potent than Melagatran, 225-Fold More Potent than Argatroban in the Same Assay
In a direct head-to-head comparison, LB30870 inhibited human thrombin with a Ki of 0.02 nM, compared with 1.3 nM for melagatran and 4.5 nM for argatroban measured under identical experimental conditions [1]. This corresponds to a 65-fold potency advantage over melagatran and a 225-fold advantage over argatroban. The Ki of LB30870 also compares favorably with dabigatran, which independently reports a Ki of 4.5 nM against human thrombin [2]. The early discovery campaign reported an even lower Ki of 15 pM (0.015 nM) for LB30870 [3], confirming consistent sub-nanomolar potency across multiple studies.
| Evidence Dimension | Thrombin inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.02 nM (20 pM) |
| Comparator Or Baseline | Melagatran Ki = 1.3 nM; Argatroban Ki = 4.5 nM; Dabigatran Ki = 4.5 nM (independent study) |
| Quantified Difference | 65-fold more potent than melagatran; 225-fold more potent than argatroban; 225-fold more potent than dabigatran |
| Conditions | Human thrombin; purified enzyme assay; Bioorg Med Chem Lett 2013 study (Park et al.) |
Why This Matters
A 65–225-fold lower Ki means substantially lower molar quantities of LB30870 are required to achieve equivalent thrombin inhibition, enabling more efficient use in enzymatic assays and potentially reducing the molar burden in in vivo experiments.
- [1] Park HD, Lee SH, Kim TH, Lee SH, Cho KH, Kim A. Antithrombotic effects of LB30870, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug. Bioorg Med Chem Lett. 2013;23(17):4779-4784. doi:10.1016/j.bmcl.2013.07.008 View Source
- [2] Wienen W, Stassen JM, Priepke H, Ries UJ, Hauel N. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate. Thromb Haemost. 2007;98(1):155-162. PMID: 17598008 View Source
- [3] Lee K, Park CW, Jung WH, Park HD, Lee SH, Chung KH, Park SK, Kwon OH, Kang M, Park DH, Lee SK, Kim EE, Yoon SK, Kim A. Efficacious and orally bioavailable thrombin inhibitors based on a 2,5-thienylamidine at the P1 position: discovery of N-carboxymethyl-D-diphenylalanyl-L-prolyl[(5-amidino-2-thienyl)methyl]amide. J Med Chem. 2003;46(17):3612-3622. doi:10.1021/jm030025j View Source
